5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds known for their diverse biological activities. This particular compound features a bromine atom and a methoxybenzyl group, which may contribute to its potential pharmacological properties.
The synthesis and characterization of this compound have been documented in various scientific studies that explore its chemical properties and biological activities. Notable sources include research articles focused on synthetic methodologies and biological applications of pyrazolo[3,4-b]pyridine derivatives .
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic organic compound. It falls under the broader category of nitrogen-containing heterocycles, specifically pyrazolo[3,4-b]pyridines, which are recognized for their significance in medicinal chemistry.
The synthesis of 5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. A common approach involves the condensation of 5-bromo-1H-pyrazole with appropriate electrophiles. For instance, the bromination of 1H-pyrazole derivatives followed by alkylation or arylation can yield the desired product .
One effective synthetic route involves starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, which can be reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution. The reaction conditions typically require heating under reflux in a suitable solvent like dimethylformamide .
The molecular structure of 5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine features a pyrazolo[3,4-b]pyridine core with a bromine substituent at position 5 and a methoxybenzyl group at position 1. The presence of these substituents influences both the electronic properties and steric hindrance of the molecule.
Key structural data includes:
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions typical for pyrazolo compounds. These include electrophilic aromatic substitutions due to the presence of the methoxy group and nucleophilic substitutions facilitated by the bromine atom.
In synthetic applications, reactions such as Suzuki coupling or Sonogashira coupling can be employed to introduce further functional groups onto the aromatic ring. The choice of reaction conditions is critical for optimizing yields and selectivity .
The mechanism of action for compounds like 5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors. The presence of the bromine and methoxy groups may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Research indicates that pyrazolo[3,4-b]pyridines exhibit activities against various biological targets, including kinases and phosphodiesterases. The precise mechanism may involve modulation of signaling pathways relevant to diseases such as cancer or inflammation .
Physical properties include:
Chemical properties are characterized by stability under standard conditions but may undergo degradation under extreme pH or temperature conditions. The compound's reactivity is influenced by its functional groups, allowing for further derivatization .
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has potential applications in medicinal chemistry due to its bioactivity. Research suggests its use in developing new therapeutic agents targeting specific diseases like cancer and neurological disorders. Additionally, it serves as a scaffold for synthesizing other biologically active compounds .
The compound 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1111638-42-6) follows systematic IUPAC nomenclature rules. Its name encodes:
Structurally, it belongs to the 1H-tautomer class of pyrazolo[3,4-b]pyridines, which is energetically favored over the 2H-tautomer by ~37 kJ/mol due to aromatic stabilization across both rings. This tautomeric preference is critical for biological interactions, as confirmed by computational studies [3]. Substituents at N1 (4-methoxybenzyl), C3 (methyl), and C5 (bromo) enable precise modulation of electronic properties and steric bulk, making it a versatile scaffold for drug design [1] [3] [7].
Table 1: Structural Features and Tautomerism Prevalence in Pyrazolo[3,4-b]pyridines
Structural Feature | Representative Example | Prevalence in SciFinder | Energetic Preference |
---|---|---|---|
1H-Tautomer | 5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | >300,000 compounds | ΔG = -37.03 kJ/mol vs. 2H |
2H-Tautomer | Unsubstituted 2H-pyrazolo[3,4-b]pyridine | ~4,900 compounds | Less stable |
N1-Substituted Derivatives | N1-Methyl, N1-Phenyl variants | ~58% of all compounds | Aromatic stabilization |
Pyrazolo[3,4-b]pyridines were first synthesized in 1908 by Ortoleva via iodine-mediated cyclization of diphenylhydrazone and pyridine. The scaffold gained prominence due to its structural mimicry of purine bases (adenine/guanine), enabling interactions with biological targets [3]. Key milestones include:
Biomedically, this scaffold demonstrates broad therapeutic relevance:
The 4-methoxybenzyl group in the title compound enhances lipophilicity (LogP ≈ 2.5–3.5), facilitating blood-brain barrier penetration for CNS-targeted applications [1] [6].
This compound serves as a multifunctional building block in medicinal chemistry due to three reactive handles:
Key applications include:
Table 2: Synthetic Applications of 5-Bromo-1-(4-Methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, arylboronic acid, 80°C | 5-Aryl-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | TRK inhibitors (e.g., C03 series) [7] |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, amine, 100°C | 5-Amino-substituted derivatives | Kinase hinge-binding motifs [7] |
Deprotection | TFA, CH₂Cl₂, 25°C | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | Tautomer-sensitive designs [7] |
Vilsmeier-Haack Formylation | POCl₃, DMF, 80°C | 5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carbaldehyde | Aldehyde intermediates [6] |
The bromine atom significantly enhances reactivity, enabling chemoselective functionalization at C5 while preserving the C3 methyl and N1 benzyl groups. This specificity is leveraged in automated library synthesis for kinase inhibitor discovery [7] [9].
Comprehensive List of Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7